molecular formula C21H12F2N2O2S B2839053 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 352548-15-3

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2839053
CAS No.: 352548-15-3
M. Wt: 394.4
InChI Key: QKWGMCDWMIJXOH-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) attached to a benzamide core, which is further substituted with a 4,6-difluoro-1,3-benzothiazol-2-yl moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGMCDWMIJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell division or metabolism .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure features a benzoyl group at the 4-position of the benzamide core, distinguishing it from analogs with sulfonyl, alkylsulfonyl, or aliphatic acyl substituents. Key comparisons include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
4-Benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (Target) Benzoyl, 4,6-difluorobenzothiazole C₂₁H₁₃F₂N₂O₂S¹ ~393.4² Aromatic acyl group, fluorinated thiazole
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide Ethylsulfonyl, morpholinopropyl C₂₃H₂₅F₂N₃O₄S₂ 509.59 Sulfonyl and morpholine groups enhance polarity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoyl (C₁₄), 3-carboxyphenyl C₂₈H₃₇N₂O₃ ~461.6 Long aliphatic chain, carboxylic acid
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione Chlorophenylsulfonyl, difluorophenyl C₂₀H₁₂ClF₂N₃O₂S₂ ~472.4 Triazole-thione tautomerism, sulfonyl

¹ Hypothetical formula based on structural analysis.
² Calculated using atomic masses.

Key Observations :

  • The benzoyl group in the target compound may enhance aromatic stacking interactions compared to aliphatic acyl or sulfonyl groups in analogs .

Hypothetical SAR Insights :

  • Aromatic vs. Aliphatic Substituents : The benzoyl group’s planar structure may favor π-π interactions in enzyme binding pockets, unlike flexible aliphatic chains.
  • Fluorine Effects: 4,6-Difluoro substitution on the benzothiazole could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Analytical Differentiation Challenges

Benzamide derivatives with minor structural differences (e.g., sulfonyl vs. benzoyl, fluorine positions) pose challenges in forensic and analytical chemistry. notes that techniques like IR spectroscopy and ¹H/¹³C-NMR are essential to differentiate substituents, as seen in distinguishing hydrazinecarbothioamides from triazole-thiones .

Biological Activity

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Its unique structural features, including the difluorobenzothiazole moiety and benzoyl group, enhance its potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4,6-difluoro-2-aminobenzothiazole with benzoyl chloride under basic conditions. The reaction typically employs triethylamine or pyridine as a base to facilitate the formation of the amide bond. The synthesis can be summarized as follows:

  • Reactants : 4,6-difluoro-2-aminobenzothiazole and benzoyl chloride.
  • Conditions : Basic medium (triethylamine or pyridine), room temperature or slightly elevated temperatures.
  • Product : this compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity by inhibiting specific enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. This inhibition can prevent the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action :
The compound interacts with target proteins involved in cancer progression by binding to their active sites. This binding blocks enzymatic activity crucial for cell division and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. It is particularly effective against Staphylococcus aureus, inhibiting its biofilm formation at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazideBenzothiazole with fluorine substitutionAnticancer activityUnique binding profile due to hydrazide group
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamideSimilar benzothiazole structureModerate antibacterial activityEnhanced solubility due to additional fluorine
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamideContains oxazole ringAntimicrobial propertiesIncorporation of oxazole enhances biological spectrum

This table highlights how the unique substitution pattern and enhanced lipophilicity from trifluoromethyl groups improve the efficacy of this compound compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives:

  • Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound inhibit cancer cell proliferation by targeting tyrosine kinases involved in signaling pathways .
  • Antimicrobial Efficacy : Research has shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus, with some compounds effectively disrupting biofilm formation on medical devices .

Q & A

Q. How can researchers design robust SAR studies comparing this compound to its analogs?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., -OCH3 vs. -CF3) on the benzoyl ring .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
  • Cross-target profiling : Test analogs against related enzymes (e.g., HDACs vs. PARPs) to identify selectivity drivers .

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